molecular formula C8H8ClF3N2 B6309469 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1998215-94-3

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B6309469
CAS No.: 1998215-94-3
M. Wt: 224.61 g/mol
InChI Key: BILGBTAFPYPXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a heterocyclic compound that contains a trifluoromethyl group and a pyrrolo[3,4-b]pyridine core

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are used in the agrochemical and pharmaceutical industries . They are thought to act on various targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

Tfmp derivatives are known for their unique physicochemical properties, which are thought to contribute to their biological activities . The presence of the fluorine atom and the pyridine structure in these compounds can result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

It is known that tfmp derivatives have been used in the synthesis of various agrochemicals and pharmaceuticals . For instance, they have been used in the synthesis of fluazifop-butyl, a herbicide that acts by inhibiting lipid synthesis .

Pharmacokinetics

The presence of the trifluoromethyl group in pharmaceutical compounds has been associated with improved pharmacokinetic properties, including increased lipophilicity, metabolic stability, and bioavailability .

Result of Action

It is known that tfmp derivatives have been used in the protection of crops from pests . They have also been used in the pharmaceutical industry, with several TFMP derivatives undergoing clinical trials .

Action Environment

Safety data sheets suggest that the compound should be handled in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces . It is also recommended to avoid inhalation of vapor or mist .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific trifluoromethyl and pyrrolo[3,4-b]pyridine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7;/h1-2,12H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILGBTAFPYPXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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